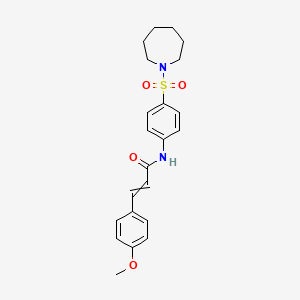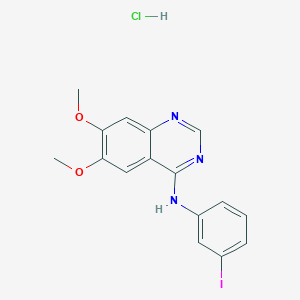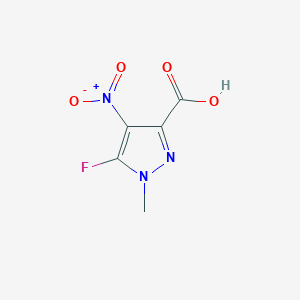![molecular formula C34H27ClN2O8 B12457556 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12457556.png)
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a phenyl group, a chloro-nitrophenoxy group, and a dioxooctahydro-ethenocyclopropa-isoindolyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the chloro-nitrophenoxy phenyl group, followed by the introduction of the oxoethyl group and the dioxooctahydro-ethenocyclopropa-isoindolyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yield and purity. The process may include continuous flow reactions, automated control systems, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Eigenschaften
Molekularformel |
C34H27ClN2O8 |
|---|---|
Molekulargewicht |
627.0 g/mol |
IUPAC-Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C34H27ClN2O8/c35-25-7-4-8-26(37(42)43)31(25)45-20-11-9-19(10-12-20)28(38)17-44-34(41)27(15-18-5-2-1-3-6-18)36-32(39)29-21-13-14-22(24-16-23(21)24)30(29)33(36)40/h1-14,21-24,27,29-30H,15-17H2 |
InChI-Schlüssel |
FLJFZOITFUPEOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C(CC5=CC=CC=C5)C(=O)OCC(=O)C6=CC=C(C=C6)OC7=C(C=CC=C7Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B12457475.png)

![6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B12457481.png)
![2-({[3,5-Bis(phenylcarbamoyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B12457489.png)

![5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12457501.png)


![N,N'-[(2,3,5,6-tetrafluorobenzene-1,4-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2,2-trifluoroacetamide)](/img/structure/B12457510.png)
![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B12457511.png)
![N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12457514.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12457516.png)


